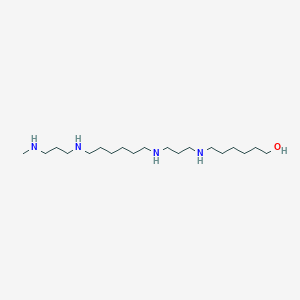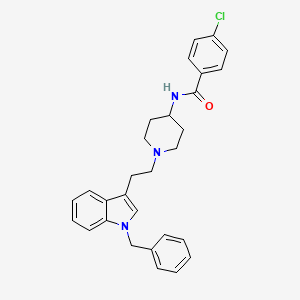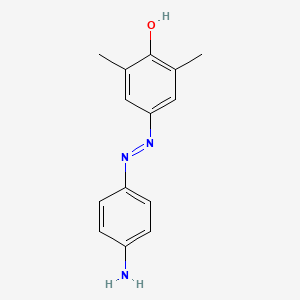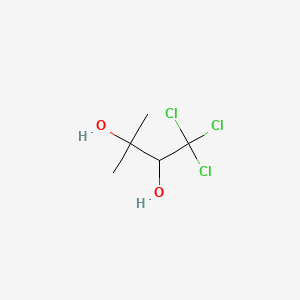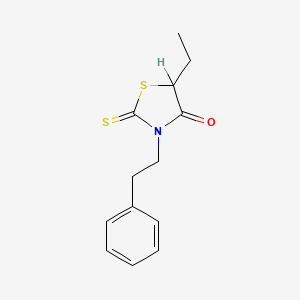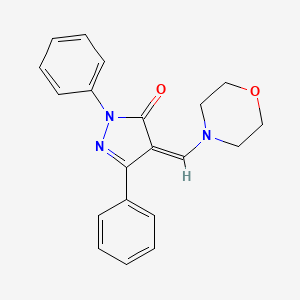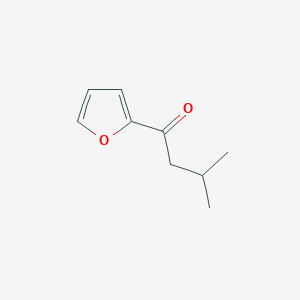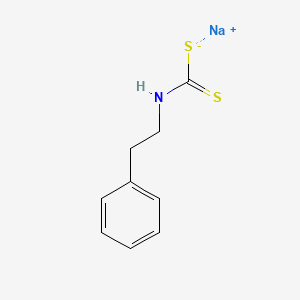
Carbamic acid, phenethyldithio-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, phenethyldithio-, monosodium salt is a chemical compound with the molecular formula C9H10NNaS2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a phenethyldithio group, and the compound is further neutralized with a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, phenethyldithio-, monosodium salt typically involves the reaction of phenethylamine with carbon disulfide, followed by the addition of sodium hydroxide. The reaction can be summarized as follows:
Reaction of Phenethylamine with Carbon Disulfide: Phenethylamine reacts with carbon disulfide to form phenethyldithiocarbamic acid.
Neutralization with Sodium Hydroxide: The phenethyldithiocarbamic acid is then neutralized with sodium hydroxide to form the monosodium salt.
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, phenethyldithio-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its corresponding amine and thiol derivatives.
Substitution: The phenethyldithio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Phenethylamine and thiol derivatives.
Substitution: Various substituted carbamates depending on the substituent introduced.
Scientific Research Applications
Carbamic acid, phenethyldithio-, monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pesticides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, phenethyldithio-, monosodium salt involves its interaction with specific molecular targets. The phenethyldithio group can interact with thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: The parent compound with a simpler structure.
Dithiocarbamates: Compounds with similar dithiocarbamate functional groups.
Phenethylamine derivatives: Compounds with similar phenethylamine structures.
Uniqueness
Carbamic acid, phenethyldithio-, monosodium salt is unique due to the presence of both the phenethyldithio group and the monosodium salt, which confer specific chemical and biological properties. Its ability to interact with thiol groups in proteins and enzymes distinguishes it from other similar compounds.
Properties
CAS No. |
22623-32-1 |
|---|---|
Molecular Formula |
C9H10NNaS2 |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
sodium;N-(2-phenylethyl)carbamodithioate |
InChI |
InChI=1S/C9H11NS2.Na/c11-9(12)10-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H2,10,11,12);/q;+1/p-1 |
InChI Key |
VQQRMGWZLHVFLZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


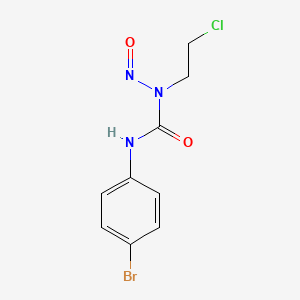
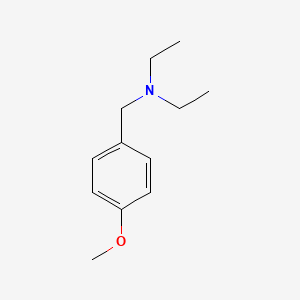

![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
